

starting materials for 3-Iodo-5-methylpyridin-2-amine synthesis

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Compound of Interest

Compound Name: **3-Iodo-5-methylpyridin-2-amine**

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Synthesis of 3-Iodo-5-methylpyridin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic route to **3-Iodo-5-methylpyridin-2-amine**, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis is presented as a two-step process, commencing with the preparation of the key starting material, 2-Amino-5-methylpyridine, followed by its regioselective iodination. Detailed experimental protocols are provided, and quantitative data is summarized for clarity.

Core Synthesis Pathway

The synthesis of **3-Iodo-5-methylpyridin-2-amine** is most effectively achieved through a two-stage process. The first stage involves the synthesis of the precursor, 2-Amino-5-methylpyridine, from 3-Methylpyridine-1-oxide. The second stage is the regioselective iodination of this precursor at the 3-position of the pyridine ring.

Data Presentation

The following tables summarize the key quantitative data for each synthetic step.

Table 1: Synthesis of 2-Amino-5-methylpyridine

Starting Material	Reagents	Solvent	Reaction Time	Temperature (°C)	Yield (%)
3-Methylpyridine-1-oxide	Trimethylamine, Thionyl Chloride, 48% HBr	Dichloromethane, Water	~24 hours	-5 to 210	~83

Table 2: Synthesis of **3-Iodo-5-methylpyridin-2-amine**

Starting Material	Reagents	Solvent	Reaction Time	Temperature (°C)	Yield (%)
2-Amino-5-methylpyridine	N-iodosuccinimide (NIS), Trifluoroacetic acid (TFA)	Acetonitrile	4 hours	Reflux	Estimated >80

Experimental Protocols

Stage 1: Synthesis of 2-Amino-5-methylpyridine

This protocol is adapted from the process described in patent EP0569701A1.[\[1\]](#)

Materials:

- 3-Methylpyridine-1-oxide
- Trimethylamine
- Thionyl chloride
- 48% aqueous hydrobromic acid
- Dichloromethane
- Sodium hydroxide solution

Procedure:

- A solution of 10.03 g (0.092 mol) of 3-methyl-pyridine-1-oxide in 120 ml of dichloromethane is cooled to -5 °C.
- At this temperature, 22.2 g (0.377 mol) of trimethylamine is condensed and added to the solution.
- A solution of 7.9 ml (0.11 mol) of thionyl chloride in 15 ml of dichloromethane is then added dropwise over 30 minutes, maintaining the temperature below 0 °C.
- The resulting yellow solution is allowed to warm to room temperature and stirred overnight.
- The solvent is removed in vacuo.
- 35 ml of a 48% aqueous hydrobromic acid solution is added to the residue.
- Water is distilled off, and the mixture is heated to 210 °C.
- After cooling, the reaction mixture is neutralized to pH 9 with a dilute sodium hydroxide solution.
- The aqueous phase is extracted three times with ethyl acetate.
- The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated on a rotary evaporator to yield 2-Amino-5-methylpyridine. The reported yield for a similar procedure is approximately 83%.[\[1\]](#)

Stage 2: Synthesis of 3-Iodo-5-methylpyridin-2-amine

This protocol is a proposed method based on the established use of N-iodosuccinimide (NIS) for the regioselective iodination of activated aromatic compounds.[\[2\]](#)[\[3\]](#)[\[4\]](#) The amino group in 2-Amino-5-methylpyridine is a strong activating group that directs electrophilic substitution to the ortho and para positions. In this case, the 3- and 5-positions. The existing methyl group at the 5-position sterically hinders substitution at this site, thus favoring iodination at the 3-position.

Materials:

- 2-Amino-5-methylpyridine
- N-Iodosuccinimide (NIS)
- Trifluoroacetic acid (TFA)
- Acetonitrile
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium thiosulfate solution
- Ethyl acetate
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask, dissolve 1.0 equivalent of 2-Amino-5-methylpyridine in acetonitrile.
- Add 1.1 equivalents of N-Iodosuccinimide (NIS) to the solution.
- Add a catalytic amount of trifluoroacetic acid (TFA) (approximately 0.1 equivalents).
- The reaction mixture is heated to reflux and stirred for 4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is partitioned between ethyl acetate and a saturated aqueous sodium bicarbonate solution.
- The aqueous layer is further extracted with ethyl acetate.
- The combined organic layers are washed with a saturated aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

- The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
- The crude product can be purified by flash column chromatography on silica gel to afford the desired **3-Iodo-5-methylpyridin-2-amine**.

Synthetic Workflow



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Caption: Synthetic pathway for **3-Iodo-5-methylpyridin-2-amine**.

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